molecular formula C8H17N3O B1485280 (3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol CAS No. 1867431-32-0

(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol

Cat. No.: B1485280
CAS No.: 1867431-32-0
M. Wt: 171.24 g/mol
InChI Key: XCQKGRUMUUYHMJ-HTQZYQBOSA-N
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Description

(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol is a chiral compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic building block and a critical pharmacophore in drug discovery. This molecule integrates a pyrrolidine ring, a saturated nitrogen heterocycle known for its three-dimensional coverage and ability to efficiently explore pharmacophore space, with a piperazine moiety . The specific (3R,4R) stereochemistry of the pyrrolidine ring is a crucial feature, as the spatial orientation of substituents can lead to dramatically different biological profiles due to the enantioselective nature of protein targets . This stereochemistry contributes to the molecule's overall shape and is essential for its binding affinity and selectivity. The primary research application of this compound lies in its potential as a key intermediate for the design and synthesis of novel biologically active molecules. Its structure is particularly relevant for the development of central nervous system (CNS) agents. Hybrid scaffolds combining pyrrolidine and piperazine rings are frequently explored in the search for compounds with improved blood-brain barrier (BBB) permeability and enhanced CNS multiparameter optimization (CNS-MPO) scores . The pyrrolidine ring is a privileged structure in FDA-approved drugs and investigational compounds targeting a range of conditions, including CNS diseases, inflammatory processes, and analgesic pathways . From a mechanistic perspective, the piperazinyl-pyrrolidine scaffold is a featured structural motif in advanced drug discovery projects. Research indicates that similar structural frameworks, characterized by the combination of a substituted pyrrolidine and a nitrogen-containing heterocycle like piperazine, are being investigated in the design of dual-target ligands for complex disorders . For instance, such compounds have been designed as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, a strategy aimed at developing analgesics with reduced addictive liability . The presence of both hydrogen bond donors and acceptors within this single molecule facilitates critical interactions with biological targets, while the saturated nature of both rings improves solubility parameters compared to flat aromatic systems . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3R,4R)-4-piperazin-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c12-8-6-10-5-7(8)11-3-1-9-2-4-11/h7-10,12H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQKGRUMUUYHMJ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide [3+2] Cycloaddition Approach

A key method for constructing the pyrrolidine ring with the correct stereochemistry is the [3+2]-azomethine ylide cycloaddition. This reaction involves the cycloaddition of an azomethine ylide precursor with an olefin intermediate, producing pyrrolidine derivatives predominantly with trans stereochemistry, which corresponds to the (3R,4R) configuration upon proper selection of starting materials and conditions.

  • Reaction Conditions:

    • Solvents: Inert solvents such as dichloromethane, toluene, or tetrahydrofuran.
    • Catalysts/Activators: Acid catalysts like trifluoroacetic acid (TFA), desilylating agents such as silver fluoride, or heating to promote the cycloaddition.
    • Temperature: Heating may be applied to assist the reaction progress.
  • Outcome:

    • The reaction typically yields racemic mixtures of the pyrrolidine product.
    • Subsequent resolution is required to isolate the (3R,4R) enantiomer.

Use of Chiral Auxiliaries for Enantioselective Synthesis

To obtain enantiomerically pure (3R,4R) pyrrolidine derivatives, chiral auxiliaries such as oxazolidinones are employed.

  • Procedure:

    • The olefin intermediate is first deprotected and coupled with an oxazolidinone chiral auxiliary (commonly phenyl, tertiary butyl, or isopropyl substituted).
    • The resulting intermediate undergoes the [3+2]-azomethine ylide cycloaddition to yield diastereomeric products.
    • Diastereomers are separated by chromatography or crystallization.
    • Hydrolysis of the chiral auxiliary liberates the enantiomerically enriched pyrrolidine acid intermediate.
  • Advantages:

    • Enables preparation of single enantiomers without requiring chiral chromatography.
    • Allows control over stereochemical outcome.

Protection and Deprotection Strategies

Throughout the synthesis, protecting groups are utilized to safeguard reactive functional groups such as amines and carboxylic acids.

  • Common Protecting Groups:

    • Nitrogen protecting groups (PG), such as Boc or Cbz.
    • Carboxylic acid protecting groups (PG2), including tert-butyl or benzhydryl esters.
  • Deprotection Methods:

    • Acidic hydrolysis using aqueous hydrochloric acid or trifluoroacetic acid in inert solvents like dichloromethane.
    • Heating under acidic conditions to cleave tert-butyl or benzhydryl esters.

Resolution Techniques

When racemic mixtures are obtained, resolution into enantiomers is necessary.

  • Methods:
    • Preparative High-Performance Liquid Chromatography (HPLC) using chiral stationary phases.
    • Formation of diastereomeric salts with optically active acids followed by fractional crystallization.
    • Separation of diastereomers by chromatography or crystallization.

Reaction Scheme Overview

Step Description Key Reagents/Conditions Outcome
1 Preparation of olefin intermediate (general formula VI) Synthesis from appropriate starting materials Olefin intermediate ready for cycloaddition
2 [3+2]-Azomethine ylide cycloaddition with ylide precursor (general formula XI) Solvent: DCM, toluene, or THF; Catalyst: TFA or AgF; Heating Racemic pyrrolidine derivative (trans stereochemistry)
3 Resolution or chiral auxiliary attachment Oxazolidinone chiral auxiliary coupling; Chromatography/crystallization Enantiomerically enriched pyrrolidine acid intermediate
4 Protection/deprotection steps Acidic hydrolysis with HCl or TFA Removal of protecting groups to yield free amine and acid functionalities
5 Coupling with piperazine moiety Standard amide or nucleophilic substitution reactions Formation of this compound

Detailed Research Findings

  • The cycloaddition reaction is highly stereoselective for the trans isomer, facilitating the synthesis of the (3R,4R) stereochemistry required for biological activity.
  • Use of oxazolidinone chiral auxiliaries significantly improves enantiomeric purity and yield of the desired stereoisomer.
  • Protecting group strategies are critical to prevent side reactions and enable selective functional group transformations.
  • Resolution by chiral HPLC remains a reliable method when racemic mixtures are unavoidable.
  • Alternative synthetic routes involve alkylation of primary amines with chloromethyltrimethylsilane followed by formaldehyde treatment to generate ylide precursors.

Summary Table of Preparation Parameters

Parameter Details Notes
Cycloaddition Solvent Dichloromethane, Toluene, THF Inert solvents preferred
Catalysts/Activators TFA, Silver Fluoride Acid catalysis or desilylation
Temperature Room temperature to heated conditions Heating assists reaction
Chiral Auxiliary Oxazolidinone derivatives Phenyl, tert-butyl, isopropyl substituents
Protecting Groups Boc, Cbz (amine); tert-butyl, benzhydryl (acid) Removed by acidic hydrolysis
Resolution Methods Chiral HPLC, diastereomeric salt crystallization Essential for enantiopurity
Final Coupling Nucleophilic substitution with piperazine Forms target compound

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The piperazine moiety allows for nucleophilic substitution reactions, where halogenated compounds can be introduced under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety allows for binding to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Transition State Analogs in DNA Glycosylase Studies

  • 1NBn and 1N Analogs: (3R,4R)-1-benzyl-(hydroxymethyl)pyrrolidin-3-ol (1NBn) and its de-benzylated analog (1N) (Figure 1A in ) are BER glycosylase inhibitors with subnanomolar affinity (Kd ~ pM) for enzymes like hOGG1 and Fpg . Unlike (3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol, these analogs lack the piperazine group but share the pyrrolidine core. The benzyl group in 1NBn enhances hydrophobic interactions, while 1N’s hydroxymethyl group mimics the transition state’s electrostatic features.
  • Abasic Site Analog (THF) :
    Tetrahydrofuran (THF), a common abasic site mimic, exhibits weaker binding (Kd ~ nM) compared to pyrrolidine-based TS analogs. This highlights the superiority of pyrrolidine scaffolds in mimicking transition states due to their conformational rigidity and stereochemical precision .

Piperazine-Containing Therapeutics

  • EGFR Inhibitors :
    Compound 4 in incorporates a piperazine-linked pyrrolidine core but includes a quinazoline moiety for EGFR binding. The piperazine in this context enhances solubility and provides a flexible linker for target engagement, a feature shared with this compound .
  • Anticrystalline Forms :
    describes a crystalline form of a piperidine-pyrrolo-triazine derivative with a methoxyphenyl group. Unlike the target compound, this molecule’s piperidine ring is fused into a larger heterocyclic system, emphasizing how ring size and substituent bulk influence pharmacokinetics and target selectivity .

Nucleic Acid Intercalators

  • N-(Pyren-1-ylmethyl) Derivatives :
    demonstrates that pyrene-substituted pyrrolidines stabilize DNA/RNA duplexes via intercalation. The target compound’s piperazine group, in contrast, is less likely to intercalate but may instead engage in electrostatic interactions with phosphate backbones or enzymatic active sites .

Structural and Functional Data Table

Compound Core Structure Key Substituents Biological Target Kd/IC50 Reference
This compound Pyrrolidine C4: Piperazine; C3: -OH BER glycosylases (hypothetical) N/A
1NBn Pyrrolidine C1: Benzyl; C3: -CH2OH hOGG1, Fpg, hNEIL1 ~1 pM
THF (Abasic analog) Tetrahydrofuran None BER glycosylases ~10 nM
EGFR Inhibitor (Compound 4) Pyrrolidine-Piperazine Quinazoline linker EGFR IC50: <10 nM
N-(Pyren-1-ylmethyl) Derivative Pyrrolidine C1: Pyrenylmethyl DNA/RNA duplexes ΔTm: +5–10°C

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 2
(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol

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